molecular formula C12H14BF4N B11770819 1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate CAS No. 21658-58-2

1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate

Katalognummer: B11770819
CAS-Nummer: 21658-58-2
Molekulargewicht: 259.05 g/mol
InChI-Schlüssel: ZHMZUUYTLDIVGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C12H14BF4N and a molecular weight of 259.057 g/mol . It is a quaternary ammonium salt, often used in various research and industrial applications due to its unique properties.

Vorbereitungsmethoden

The synthesis of 1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate typically involves the quaternization of 2-methylquinoline with ethyl iodide, followed by anion exchange with tetrafluoroboric acid to yield the desired tetrafluoroborate salt . The reaction conditions generally include:

    Reagents: 2-methylquinoline, ethyl iodide, tetrafluoroboric acid.

    Solvents: Commonly used solvents include acetonitrile or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the tetrafluoroborate anion can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reactions are often carried out in polar solvents like acetonitrile or ethanol.

    Major Products: The major products formed depend on the type of reaction, such as quinoline derivatives from oxidation or dihydroquinoline derivatives from reduction.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate involves its interaction with molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

21658-58-2

Molekularformel

C12H14BF4N

Molekulargewicht

259.05 g/mol

IUPAC-Name

1-ethyl-2-methylquinolin-1-ium;tetrafluoroborate

InChI

InChI=1S/C12H14N.BF4/c1-3-13-10(2)8-9-11-6-4-5-7-12(11)13;2-1(3,4)5/h4-9H,3H2,1-2H3;/q+1;-1

InChI-Schlüssel

ZHMZUUYTLDIVGY-UHFFFAOYSA-N

Kanonische SMILES

[B-](F)(F)(F)F.CC[N+]1=C(C=CC2=CC=CC=C21)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.